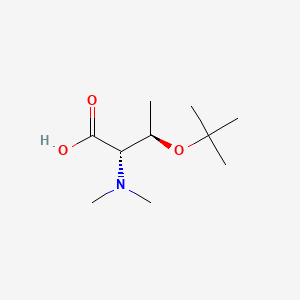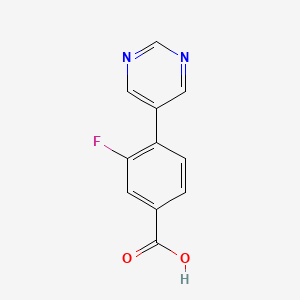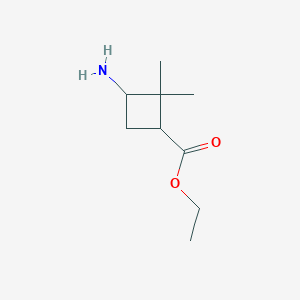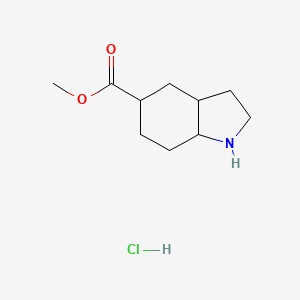
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is an organic compound with a unique structure that includes a tert-butoxy group, a dimethylamino group, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the dimethylamino group: This step involves the reaction of a suitable precursor with dimethylamine, often under basic conditions to facilitate nucleophilic substitution.
Formation of the butanoic acid backbone: This can be synthesized through various methods, including the oxidation of butanol or the hydrolysis of butyl esters.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy and dimethylamino groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-(tert-butoxy)-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
(2S,3R)-3-(tert-butoxy)-2-(ethylamino)butanoic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.
(2S,3R)-3-(tert-butoxy)-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is unique due to the presence of both tert-butoxy and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H21NO3 |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(2S,3R)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-7(14-10(2,3)4)8(9(12)13)11(5)6/h7-8H,1-6H3,(H,12,13)/t7-,8+/m1/s1 |
InChI-Schlüssel |
DGXPEQAYAJNYSK-SFYZADRCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C)OC(C)(C)C |
Kanonische SMILES |
CC(C(C(=O)O)N(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13503478.png)
![Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B13503481.png)
![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)

![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)

![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)

![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)

